Pterostilbene

Overview

Description

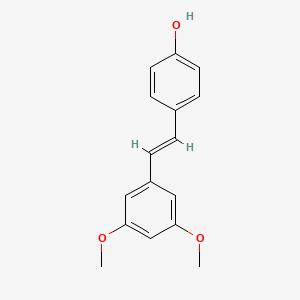

Pterostilbene (trans-3,5-dimethoxy-4′-hydroxystilbene) is a naturally occurring stilbene derivative and a dimethylated analog of resveratrol . It belongs to the polyphenol family and is primarily found in blueberries (Vaccinium spp.), grapes, and the heartwood of Dalbergia trees . Structurally, this compound differs from resveratrol by the replacement of two hydroxyl groups with methoxy groups, enhancing its lipophilicity and metabolic stability . This modification contributes to its superior bioavailability—approximately 4× higher than resveratrol—and prolonged half-life, making it a promising candidate for therapeutic applications .

This compound exhibits diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pterostilbene can be synthesized through various chemical methods. One common method involves the synthesis from 3,5-disubstituted benzyl bromide via the Arbuzov reaction, followed by the Wittig-Horner reaction and deprotection . Another method includes the use of boron tribromide and ascorbic acid .

Industrial Production Methods: In industrial settings, this compound is often produced through extraction from natural sources such as blueberries and grapes. Advanced techniques like hot-melt extrusion, cryomilling, freeze-drying, spray drying, and solvent evaporation are employed to improve its solubility and bioavailability .

Chemical Reactions Analysis

Types of Reactions: Pterostilbene undergoes various chemical reactions, including oxidation, reduction, substitution, and methylation .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized by tyrosinase to form o-quinone, which reacts with thiols.

Reduction: It can be reduced under hydrogenation conditions.

Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles.

Methylation: This reaction involves the addition of methyl groups to the hydroxyl groups of this compound.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its glucosylated, dehydrogenated, and demethoxylated forms .

Scientific Research Applications

Pterostilbene (PTS), a naturally occurring analog of resveratrol (RSV), has emerged as a compound of interest due to its potential therapeutic effects in treating inflammatory and oncological diseases . PTS exhibits anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for clinical applications . It influences regulatory pathways like NF-κB and PI3K/Akt, highlighting its diverse strategies in addressing diseases . Moreover, PTS has a favorable pharmacokinetic profile with better oral bioavailability compared to other stilbenoids, enhancing its therapeutic potential .

Scientific Research Applications

Anti-inflammatory Properties: this compound mitigates inflammation by inhibiting the NF-κB pathway, alleviating conditions such as diabetes, myocardial ischemia, and Parkinson's . In an atherosclerotic rat model, this compound reversed aortic inflammation and oxidative stress by modulating Nrf2-mediated TLR-4/MyD88/NF-κB signaling pathways .

Antioxidant Activity: this compound acts as an activator of Nrf2, demonstrating anti-oxidative effects . It reverses the elevation of malondialdehyde (MDA) and H2O2, further demonstrating its anti-oxidative activity .

Anti-cancer Properties: this compound has demonstrated efficacy across a spectrum of malignant neoplasms . It induces apoptosis and cell cycle arrest in diffuse large B-cell lymphoma (DLBCL) by suppressing ERK1/2 and activating p38MAPK signaling pathways . In vivo, intravenous administration of this compound inhibited tumor development in xenograft mouse models . this compound also potentiates the effects of anti-glioblastoma drugs .

Cardiovascular Health: this compound treatment can curb the growth and development of thoracic and abdominal aortic plaques by improving lipid metabolism and inhibiting oxidative stress and inflammation in vivo . It also protects against myocardial infarction and stroke through antioxidant activity, decreasing DNA damage, scavenging free radicals, and modulating neurodegeneration-induced brain damage .

Anti-Hyperlipidemic and Anti-Hyperglycemic Abilities: this compound has demonstrated both anti-hyperlipidemic and anti-hyperglycemic abilities, further supporting its potential in managing metabolic disorders .

Protection Against Myocardial Infarction and Stroke: this compound exhibits therapeutic effects against myocardial infarction/reperfusion (MI/R), brain stroke, and associated behavioral symptoms in rat models . The mechanisms are linked to its antioxidant activity, reduction of DNA damage, scavenging of free radicals, and modulation of neurodegeneration-induced brain damage .

Antimicrobial Activity: this compound can serve as a novel class of topically applied agents for treating methicillin-resistant Staphylococcus aureus (MRSA) infection in the skin, demonstrating less toxicity . It reduces MRSA biofilm thickness and is readily engulfed by macrophages, facilitating the eradication of intracellular MRSA .

Skin Health: this compound has potential anti-aging effects and improves skin barrier functions .

Case Studies

Anti-cancer Activity in DLBCL Cells: In vitro studies using DLBCL cell lines (OCI-LY8, SUDHL-4, DB, TMD8, U2932, and NU-DUL-1) showed that this compound significantly inhibited cell proliferation in a dose-dependent manner . In vivo experiments with OCI-LY8 DLBCL xenografts in mice demonstrated that this compound markedly inhibited tumor growth and tumor weight .

Epilepsy Modeling: Zebrafish studies suggest anticonvulsant activity of this compound .

Glioma cells: this compound inhibited proliferation, induced intrinsic mitochondria-mediated apoptosis and caused S phase arrest, inhibited migration and excessive invasion in glioma cells .

Data Table

Mechanism of Action

Pterostilbene exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Effects: this compound inhibits the NF-κB pathway, reducing inflammation.

Anticancer Properties: It induces apoptosis and cell cycle arrest in cancer cells by downregulating the STAT3 and AKT kinase pathways.

Neuroprotective Effects: this compound blocks monoamine oxidase B, increasing dopamine levels in the brain.

Comparison with Similar Compounds

Comparison with Resveratrol

Resveratrol (trans-3,5,4′-trihydroxystilbene) is the most well-studied stilbene, but pterostilbene’s structural and functional advantages make it a superior candidate in several contexts:

2.1 Structural and Pharmacokinetic Differences

The methoxy groups in this compound reduce phase II metabolism (e.g., glucuronidation), enhancing its stability and tissue penetration .

2.2 Anticancer Activity

- Colon Cancer : this compound’s IC50 values in human colon cancer cells (HCT-116, HT-29, SW-480) are 2–5× lower than resveratrol’s, attributed to higher intracellular accumulation .

- Hepatocellular Carcinoma (HCC): this compound overcomes sorafenib resistance in HCC cells, showing similar efficacy against wild-type and resistant HepG2 cells (IC50 ~28.5 µM vs. sorafenib’s resistance in HepG2-SR) .

- Synergistic Derivatives : this compound Mannich base derivatives exhibit enhanced antiproliferative activity (IC50 ~23.3 µM vs. parent compound’s 28.5 µM) .

2.3 Neuroprotective Effects

2.4 Metabolic and Cardiovascular Benefits

- This compound lowers LDL cholesterol and blood pressure more effectively than resveratrol in preclinical models .

- It activates PPARα, a key regulator of lipid metabolism, with higher potency .

Comparison with Other Stilbenes and Derivatives

3.1 Pinostilbene

Pinostilbene, a demethylated metabolite of this compound, shows greater stability in the colon environment but lower systemic bioavailability .

3.2 Piceatannol and Apigenin

- Piceatannol: A hydroxylated analog of resveratrol, piceatannol shares antioxidant properties but is rapidly metabolized, limiting its efficacy .

- Apigenin : A flavone with overlapping anti-inflammatory effects but distinct mechanisms (e.g., NF-κB inhibition vs. This compound’s Nrf2 activation) .

Key Research Findings

- Bioavailability : this compound achieves 4× higher plasma concentrations than resveratrol at equivalent doses in murine models .

- Clinical Trials : Human trials highlight this compound’s safety up to 250 mg/day and efficacy in improving metabolic parameters (e.g., insulin sensitivity) .

- Drug Resistance : Unlike resveratrol, this compound inhibits RRM2 protein, overcoming chemoresistance in HCC .

Biological Activity

Pterostilbene, a natural dimethylated analog of resveratrol, has garnered significant attention for its diverse biological activities, particularly in the context of cancer therapy and antioxidant effects. This article synthesizes findings from various studies to elucidate the biological mechanisms, efficacy, and potential therapeutic applications of this compound.

Overview of this compound

This compound (PT) is primarily found in blueberries and has been studied for its health benefits, including anti-cancer properties, neuroprotective effects, and cardiovascular benefits. Its structure enables it to cross the blood-brain barrier effectively, making it a candidate for treating neurological disorders as well.

Anticancer Activity

This compound exhibits notable anticancer properties across various cancer types. Below is a summary of key findings from recent studies:

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : this compound triggers intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins such as BAX and cytochrome C while decreasing anti-apoptotic factors like Bcl-2 .

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the S-phase in various cancer cell lines, contributing to its anti-proliferative effects .

- Reactive Oxygen Species (ROS) Generation : PT treatment increases ROS levels, which are critical for triggering apoptotic pathways .

- Endoplasmic Reticulum Stress Activation : By activating ER stress pathways, this compound enhances apoptosis in tumor cells through signaling molecules like PERK and CHOP .

Cardiovascular Benefits

This compound is also recognized for its cardiovascular protective effects:

- Antioxidant Activity : Studies indicate that PT enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), contributing to reduced oxidative stress .

- Anti-Hyperglycemic Effects : Research shows that this compound can lower blood glucose levels and improve insulin sensitivity, which is beneficial for metabolic health .

Case Studies

- DLBCL Treatment : In a study involving human DLBCL cell lines, this compound was administered intravenously in xenograft mouse models. The results demonstrated significant tumor growth inhibition without observable toxicity, suggesting its potential as a safe therapeutic agent .

- Glioblastoma Potentiation : A case-specific analysis revealed that combining this compound with existing glioblastoma therapies resulted in enhanced suppression of tumor growth across various patient-derived cultures, indicating its role as an effective adjuvant therapy .

Properties

IUPAC Name |

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEUZFDZJKSGMX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041106 | |

| Record name | Pterostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-42-8 | |

| Record name | Pterostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pterostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTEROSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26R60S6A5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.